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Compound of Interest

1H-Benzimidazole-2-ethanamine,
Compound Name:

7-bromo-
CAS No.: 3324-07-0
Cat. No.: B1375868

Get Quote

\ J

Common Name: 6-Boc-2,6-diazaspiro[3.4]octane | CAS: 885270-86-0[1]

Part 1: Executive Technical Summary

CAS 885270-86-0 is a specialized spirocyclic diamine building block used extensively in
modern medicinal chemistry. It serves as a high-value scaffold for "escaping from flatland"—a
design strategy intended to increase the fraction of sp3-hybridized carbons (

) in drug candidates. Unlike traditional flat aromatic linkers (e.g., piperazine, benzene), this
spirocyclic system offers enhanced physicochemical properties, including improved aqueous
solubility and metabolic stability, while maintaining precise vector orientation for ligand-target
binding.

This guide provides a rigorous analysis of its molecular weight, physicochemical data, and
handling protocols for research applications.

Part 2: Identity & Composition
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The compound is a mono-protected diamine featuring a spiro[3.4]octane core. The tert-
butoxycarbonyl (Boc) group protects the nitrogen on the five-membered ring (position 6),
leaving the nitrogen on the four-membered ring (position 2) available for selective
functionalization.

Parameter Technical Specification

tert-butyl 2,6-diazaspiro[3.4]octane-6-

IUPAC Name
carboxylate
6-Boc-2,6-diazaspiro[3.4]octane; 2,6-

Common Synonyms Diazaspiro[3.4]octane-6-carboxylic acid tert-
butyl ester

Molecular Formula C11H20N202

Molecular Weight 212.29 g/mol

SMILES CC(C)(C)OC(=O)N1CCC2(CNC2)C1

InChl Key BGUYAMZPIJMTFRU-UHFFFAQYSA-N

Spirocyclic (Bicyclic system connected by a
Core Structure ]
single atom)

Structural Visualization

The following diagram illustrates the connectivity and the distinction between the free amine

(N2) and the protected amine (N6).
5-Membered Ring
Spiro Carbon (C4) Pyrrolidine-like N6 (Protected) Amide Bond tert-Butyl Group
Quaternary Center Boc-Carbamate Lipophilic Shield

Click to download full resolution via product page
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Azetidine-like
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Reactive Site

Figure 1: Structural topology of CAS 885270-86-0. The spiro carbon acts as a rigid spacer,
orienting the N2 and N6 vectors orthogonally.
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Part 3: Physicochemical Characteristics

The following data is synthesized from experimental values and high-fidelity predictive models
(ACD/Labs, ChemAxon) relevant to drug discovery workflows.

Quantitative Profile

Property Value | Range Context for Researchers

Typically white to pale yellow

Physical State Solid (Powder) )
crystalline powder.
Sharp melting range indicates
Melting Point 85°C — 95°C high purity; broadens if
wet/impure.
Predicted value.[2]
Boiling Point ~301.3°C (at 760 mmHQ) Decomposes before boiling at
atm pressure.
) Standard for carbamate-
Density 1.1+0.1 g/cm3 )
protected amines.
Lipophilic. The Boc group
LogP (Octanol/Water) 0.70+£0.3 dominates. Suitable for organic
extraction (DCM/EtOAC).
Refers to the N2 (free amine).
pKa (Base) 9.5 + 0.5 (Predicted) It is a strong base (secondary
amine).
_ The urethane NH is not acidic
pKa (Acid) >14 -
under aqueous conditions.
N Poor aqueous solubility due to
Solubility (Water) Low (< 1 mg/mL)
the Boc group.
N ] ) Soluble in DCM, Methanol,
Solubility (Organic) High

DMSO, Ethyl Acetate.

Stability & Reactivity
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e Acid Sensitivity: High. The Boc group is acid-labile. Exposure to strong acids (TFA, HCI) will
deprotect N6, yielding the dihydrochloride salt of the diamine.

» Air/Moisture: The free amine (N2) is sensitive to CO:z (carbamate formation) and oxidation
over time. Store under inert atmosphere (Argon/Nitrogen).

e Thermal: Stable at room temperature, but long-term storage is recommended at 2—8°C.[3]

Part 4: Experimental Methodologies

This section details protocols for verifying identity and utilizing the scaffold in synthesis.

Protocol A: Identity Verification (NMR)

Objective: Confirm structure and purity before use.
o Solvent: CDClz or DMSO-ds.
e Key Signals (*H NMR, 400 MHz, CDCls):
o 0 1.45 ppm (s, 9H):tert-Butyl group (strong singlet).
o 0 1.80-2.00 ppm (m): Methylene protons of the 5-membered ring.
o 9 3.30-3.50 ppm (m): Methylene protons adjacent to N6 (5-membered ring).

o 0 3.60-3.80 ppm (s/d): Methylene protons of the 4-membered ring (azetidine-like). Note:
These may appear as AB quartets due to the chiral center if the molecule is substituted,
but in this achiral spiro system, they are distinct sets.

o Missing Signal: The N2-H proton is often broad or exchanged out.

Protocol B: Selective Functionalization Workflow

Context: Researchers typically derivatize the free N2 amine first, then deprotect N6.
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Figure 2: Standard synthetic workflow for incorporating the spirocyclic scaffold into a drug
candidate.

Step-by-Step Deprotection (Standard):

» Dissolution: Dissolve the N2-substituted intermediate in Dichloromethane (DCM) (0.1 M
concentration).

» Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C (Ratio: 1:4 TFA:DCM).

e Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of
starting material) or LC-MS (mass shift of -100 Da).
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e Workup: Concentrate in vacuo. The residue is the TFA salt.
o Note: For free base, partition between DCM and saturated NaHCO:s.

Part 5: Biological & Pharmacological Context

While CAS 885270-86-0 is a chemical building block and not a drug itself, its structural
properties are critical for Fragment-Based Drug Design (FBDD).

e Spirocyclic Advantage: Replacing a piperazine ring with a 2,6-diazaspiro[3.4]octane core
changes the vector angle of the substituents. This can:

o Access novel binding pockets in kinases or GPCRs.
o Lower the lipophilicity (LogP) compared to larger bicyclic aromatics.

o Increase metabolic stability by removing hydrogen atoms prone to CYP450 oxidation
(blocking metabolic soft spots).

e Therapeutic Areas: Commonly found in patent literature for inhibitors of JAK kinases, MDM2-
p53 interactions, and GPCR modulators.

Part 6: Storage & Safety

o Storage: Keep at 2°C to 8°C in a tightly sealed container. Ideally, store under nitrogen to
prevent amine oxidation or carbamate formation from atmospheric COx-.

o Safety:

o

GHS Classification: Warning.[4][3]

o

H315: Causes skin irritation.[4][3]

[¢]

H319: Causes serious eye irritation.[4][3]

[e]

H335: May cause respiratory irritation.[4]

o

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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